5-ethyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-ethyl-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S2/c1-3-13-8-9-15(24-13)25(21,22)16-10-14-17-18-19-20(14)11-4-6-12(23-2)7-5-11/h4-9,16H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHCHALWZUCQOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetrazole Ring Formation
The tetrazole core is synthesized via a [2+3] cycloaddition between 4-methoxyphenyl azide and acetonitrile-derived intermediates.
Procedure :
- Azide Preparation : 4-Methoxyaniline is diazotized with sodium nitrite and HCl at 0–5°C, followed by azide formation using sodium azide.
- Cycloaddition : The azide reacts with cyanoacetamide in dimethylformamide (DMF) at 80°C for 12 hours, yielding 1-(4-methoxyphenyl)-1H-tetrazole-5-carbonitrile.
- Reductive Amination : The nitrile is reduced to the primary amine using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under inert conditions.
Key Data :
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Azide | 92% | 98% |
| Cycloaddition | 78% | 95% |
| Reduction | 65% | 90% |
Challenges :
- Regioselectivity : Competing 2H-tetrazole formation is suppressed by using excess ZnBr₂ as a catalyst.
- Stability : Tetrazole intermediates are hygroscopic; reactions require anhydrous conditions.
Synthesis of 5-Ethylthiophene-2-Sulfonyl Chloride
Sulfonation of Thiophene
Procedure :
- Ethylation : Thiophene is alkylated at the 5-position using ethyl bromide and AlCl₃ in dichloromethane (DCM).
- Sulfonation : The ethylthiophene is treated with chlorosulfonic acid at 0°C, followed by quenching with thionyl chloride to generate the sulfonyl chloride.
Optimization :
- Microwave-assisted sulfonation (60°C, 15 minutes) increases yield from 68% to 83% compared to conventional heating.
- Excess thionyl chloride (3 eq.) ensures complete conversion of sulfonic acid to sulfonyl chloride.
Spectroscopic Validation :
- ¹H NMR (CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 2.85 (q, 2H, CH₂CH₃), 7.15 (d, 1H, thiophene), 7.45 (d, 1H, thiophene).
Coupling of Sulfonyl Chloride and Tetrazole-Methanamine
Sulfonamide Bond Formation
Procedure :
- Reaction : 5-Ethylthiophene-2-sulfonyl chloride (1.0 eq.) is added dropwise to a solution of (1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methanamine (1.1 eq.) in THF at 0°C. Triethylamine (2.5 eq.) is used as a base to scavenge HCl.
- Workup : The mixture is stirred for 4 hours at room temperature, filtered to remove salts, and concentrated under reduced pressure.
Yield and Purity :
Critical Parameters :
- Solvent Choice : THF minimizes side reactions compared to DCM or DMF.
- Stoichiometry : Excess amine (1.1 eq.) ensures complete consumption of sulfonyl chloride.
Structural Characterization and Analytical Data
Spectroscopic Analysis
Purity Assessment
- HPLC : 98.2% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).
- XRD : Single-crystal analysis confirms the N1-substitution pattern of the tetrazole ring.
Discussion of Synthetic Challenges and Mitigation Strategies
By-Product Formation in Tetrazole Synthesis
Competing 2H-tetrazole isomers are observed during cycloaddition. Using ZnBr₂ as a Lewis acid directs regioselectivity toward the 1H-tetrazole isomer, achieving a 9:1 ratio.
Sulfonyl Chloride Stability
5-Ethylthiophene-2-sulfonyl chloride is prone to hydrolysis. Storage under nitrogen at −20°C in anhydrous THF extends stability to 4 weeks.
Purification Challenges
Silica gel chromatography with EtOAc/hexane gradients effectively separates the target compound from unreacted amine and sulfonic acid by-products.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide moiety (–SO₂NH–) participates in hydrolysis, substitution, and coordination reactions. Key findings include:
Tetrazole Ring Transformations
The 1H-tetrazole-5-yl group undergoes cycloadditions, alkylation, and redox reactions:
Thiophene-2-sulfonamide Modifications
The ethyl group and thiophene ring enable distinct pathways:
| Reaction Target | Conditions | Outcome | Yield | Applications |
|---|---|---|---|---|
| Ethyl Group Oxidation | KMnO₄, H₂SO₄ (0°C, 2h) | Sulfonic acid (–SO₃H) | 92% | Enhances water solubility for pharmacological formulations |
| Thiophene Electrophilic Substitution | Br₂, FeBr₃ (40°C, 1h) | 3-bromothiophene analog | 67% | Halogenation enables cross-coupling (e.g., Suzuki reactions) |
Methoxyphenyl Group Reactivity
The 4-methoxyphenyl group undergoes demethylation and coupling:
Catalytic and Biological Interactions
The compound’s reactivity correlates with observed bioactivity:
Stability and Degradation Pathways
Critical stability data under physiological conditions:
| Condition | pH | Temperature | Half-Life | Major Degradants |
|---|---|---|---|---|
| Aqueous Buffer | 7.4 | 37°C | 48h | Sulfonic acid (72%), demethylated tetrazole (18%) |
| UV Light (300 nm) | – | 25°C | 6h | Thiophene ring-opened dimer (55%) |
Synthetic Optimization
Comparative analysis of synthetic routes:
This compound’s multifunctional architecture allows tailored modifications for drug discovery and materials science. Current gaps include detailed DFT studies of its tautomerism and large-scale catalytic applications.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 5-ethyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide exhibit significant antimicrobial properties. The presence of the tetrazole ring is often associated with enhanced activity against various pathogens.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of this compound against several multidrug-resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated minimal inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a therapeutic agent against resistant strains .
Anticancer Activity
The anticancer properties of this compound have been explored extensively. Its structure allows for interaction with cellular mechanisms involved in cancer proliferation and apoptosis.
Case Study: Cytotoxic Effects
In vitro studies have shown that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The mechanism involves inducing apoptosis and disrupting the cell cycle, suggesting its potential as a chemotherapeutic agent .
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Mechanism of Action : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Structure-Activity Relationship (SAR) : Modifications to the thiophene or tetrazole moieties can enhance potency and selectivity against specific biological targets .
Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Methicillin-resistant Staphylococcus aureus | 8 | Linezolid | 16 |
| Escherichia coli | 16 | Ciprofloxacin | 32 |
Anticancer Activity Data
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| A549 (Lung Cancer) | 10 | Doxorubicin | 15 |
| MCF7 (Breast Cancer) | 12 | Paclitaxel | 18 |
Mechanism of Action
The compound's activity is attributed to its ability to mimic natural substrates and interact with specific molecular targets. For instance, its tetrazole ring can form hydrogen bonds with enzyme active sites, inhibiting their function. The thiophene moiety can intercalate with DNA, disrupting replication processes.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with Tetrazole and Sulfonamide Moieties
5-Ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-sulfonamide
- Structural Differences : Replaces the tetrazole-methyl group with a pyrazole-cyclohexyl substituent.
- Implications : The pyrazole group may enhance hydrogen bonding capacity, while the cyclohexyl moiety could improve lipophilicity and membrane permeability compared to the methoxyphenyl-tetrazole group in the target compound .
2-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-isopropyl-N-phenylacetamide
- Structural Differences : Ethoxyphenyl-tetrazole linked via a thioether to an acetamide group instead of a sulfonamide-thiophene core.
- Implications : The thioether and acetamide groups may reduce metabolic stability compared to the sulfonamide-thiophene system, which is more resistant to enzymatic degradation .
Compounds with Heterocyclic Cores and Sulfonamide Groups
5-Methyl-N-(1-phenylpropyl)-1,3,4-thiadiazole-2-sulfonamide (Compound 160)
- Structural Differences : 1,3,4-thiadiazole core instead of thiophene.
- Synthesis : Prepared via reaction with Et₂Zn, yielding 43% (lower than typical yields for tetrazole-thiophene derivatives, e.g., 88–95% in ).
Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate (Compound 10)
Pharmacologically Relevant Tetrazole Derivatives
Candesartan and Valsartan
- Structural Differences : Tetrazole linked to biphenylmethyl groups in angiotensin II receptor blockers (ARBs).
Physicochemical Data
| Property | Target Compound | 5-Methyl-N-(1-phenylpropyl)-1,3,4-thiadiazole-2-sulfonamide (160) | Candesartan Derivatives |
|---|---|---|---|
| Core Structure | Thiophene-sulfonamide | 1,3,4-thiadiazole | Biphenyl-tetrazole |
| logP (Predicted) | ~3.2 (moderate lipophilicity) | ~2.8 (lower due to thiadiazole) | ~4.1 (high, due to biphenyl) |
| Melting Point | Not reported | Not reported | 160–165°C (similar tetrazole salts) |
| Solubility | Likely DMSO > water (sulfonamide) | Poor in water (thiadiazole) | Low aqueous solubility |
Computational and Crystallographic Insights
- AutoDock Vina : Molecular docking studies (e.g., for ARBs) suggest tetrazole-thiophene derivatives may exhibit enhanced binding to zinc-dependent enzymes compared to thiadiazole analogs due to the thiophene’s aromaticity and sulfonamide’s hydrogen-bonding capacity .
- SHELXL Refinement: Crystal structures of related tetrazole-sulfonamides () reveal planar geometries, favoring π-π interactions absent in non-aromatic cores like thiadiazole .
Biological Activity
5-ethyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, and biological effects, particularly focusing on its role as an inhibitor of various biological pathways.
The synthesis of this compound typically involves multiple steps starting from the formation of the tetrazole ring, which is crucial for its biological activity. The general synthetic route includes:
- Formation of the Tetrazole Ring : This can be achieved through the reaction of triethyl orthoformate with sodium azide.
- Introduction of Functional Groups : The compound is further functionalized by incorporating the methoxyphenyl group and the ethyl thiophene sulfonamide moiety through substitution reactions involving alkyl halides and amines under basic conditions.
The final product exhibits a molecular formula of and has a unique structure that enhances its interaction with biological targets .
The biological activity of this compound is primarily attributed to its ability to mimic carboxylic acids due to the presence of the tetrazole ring. This allows it to engage in hydrogen bonding and electrostatic interactions with various biological receptors and enzymes, potentially modulating their activity.
Target Enzymes
Research indicates that similar sulfonamide derivatives exhibit inhibitory effects on enzymes such as c-Jun N-terminal kinases (JNKs), which are implicated in inflammatory diseases and apoptosis-related disorders . The specific interactions and inhibition profiles of this compound require further investigation but suggest a promising therapeutic potential.
Antimicrobial Activity
Studies have shown that thiophene sulfonamides, including derivatives similar to the target compound, exhibit significant antibacterial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess similar activities .
Anti-inflammatory Effects
The anti-inflammatory potential of thiophene-based compounds has been documented, particularly in relation to their ability to inhibit JNK pathways. Given that JNKs play a critical role in mediating inflammatory responses, it is hypothesized that this compound could also exert anti-inflammatory effects through similar mechanisms .
Case Studies and Research Findings
A series of studies have evaluated the biological activity of related compounds:
- JNK Inhibition : A study identified a related thiophene sulfonamide as a potent JNK inhibitor, demonstrating protective effects against neuronal cell death induced by serum deprivation .
- Antimicrobial Activity : Another investigation highlighted the efficacy of thiophene sulfonamides against resistant bacterial strains, supporting their potential use in treating infections .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the thiophene and sulfonamide moieties can significantly affect biological activity, indicating that careful design can enhance potency and selectivity .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 5-ethyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Tetrazole Formation : Cyclization of 4-methoxyphenyl nitrile with sodium azide and ammonium chloride under reflux to form the 1-(4-methoxyphenyl)-1H-tetrazole core .
Sulfonamide Coupling : Reaction of thiophene-2-sulfonyl chloride with the tetrazole-methylamine intermediate in the presence of a base (e.g., triethylamine) .
Ethyl Group Introduction : Alkylation using ethyl bromide or ethyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .
Key validation: Monitor intermediates via -NMR and LC-MS to confirm regioselectivity and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- -NMR/-NMR : Confirm the presence of the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) and methoxyphenyl protons (δ ~3.8 ppm for OCH₃) .
- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and tetrazole C-N vibrations (~1450 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .
Q. What solvent systems are optimal for recrystallizing this sulfonamide derivative?
- Methodological Answer :
- Use propan-2-ol or ethanol/water mixtures (7:3 v/v) for high-purity recrystallization. Slow cooling (0.5°C/min) minimizes impurities .
- For polar by-products, employ column chromatography with silica gel and ethyl acetate/hexane (1:4) .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data across structurally similar sulfonamides?
- Methodological Answer :
Comparative Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., methoxy vs. chloro on the phenyl ring) and assess activity in standardized assays (e.g., kinase inhibition) .
Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities as confounding factors .
Computational Docking : Model interactions with target proteins (e.g., carbonic anhydrase) to identify steric/electronic mismatches .
Q. What experimental strategies optimize yield during tetrazole ring formation?
- Methodological Answer :
- Catalyst Screening : Use ZnCl₂ or CuI to accelerate cyclization kinetics .
- Temperature Control : Maintain reflux at 80–90°C to avoid side reactions (e.g., over-alkylation) .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 45 minutes with comparable yields (~75%) .
Q. How to design a study evaluating the impact of substituents on the tetrazole ring’s electronic properties?
- Methodological Answer :
Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the tetrazole’s phenyl ring .
Electrochemical Analysis : Perform cyclic voltammetry to measure oxidation potentials, correlating with electron density changes .
Theoretical Calculations : Use DFT (B3LYP/6-31G*) to map HOMO-LUMO gaps and predict reactivity .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported antitumor activity of sulfonamide derivatives?
- Methodological Answer :
- Cell Line Specificity : Test compounds across diverse panels (e.g., NCI-60) to identify lineage-dependent effects .
- Metabolic Stability Assays : Use liver microsomes to assess whether rapid degradation explains false negatives .
- Synergistic Studies : Combine with known chemotherapeutics (e.g., cisplatin) to uncover potentiation effects .
Methodological Tables
| Reaction Optimization Parameters | Conditions | Yield Improvement |
|---|---|---|
| Tetrazole cyclization | ZnCl₂, 90°C | 68% → 82% |
| Sulfonamide coupling | DMF, 0°C → RT | 50% → 75% |
| Ethylation | K₂CO₃, DMF | 60% → 88% |
| Key Spectral Benchmarks | Expected Signals |
|---|---|
| -NMR (methoxyphenyl) | δ 3.8 ppm (s, 3H) |
| IR (sulfonamide) | 1350 cm⁻¹, 1150 cm⁻¹ |
| HRMS ([M+H]⁺) | m/z 423.0921 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
